Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chiral small molecule featuring a 1,2,3-triazole core substituted with a methyl ester group at position 4 and a stereochemically defined (1R,2S)-2-aminocyclohexyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation . The stereochemistry of the aminocyclohexyl group is critical for biological activity, as enantiomeric differences can significantly alter receptor interactions . Analytical characterization employs NMR, mass spectrometry (MS), and X-ray crystallography (using programs like SHELXL for refinement) .
Properties
IUPAC Name |
methyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H/t7-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONHAZHQQZNTRE-DKXTVVGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions
The preparation of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically begins with the synthesis of 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid. This can be achieved through a cycloaddition reaction between an azide and an alkyne.
The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester derivative.
The final product, the hydrochloride salt, is obtained by treatment of the ester with hydrochloric acid, precipitating the hydrochloride salt.
Industrial production methods
Industrial production involves optimizing the aforementioned synthetic route, focusing on scalable reaction conditions and efficient purification steps.
Use of continuous flow chemistry could enhance yield and reduce production time.
Chemical Reactions Analysis
Triazole Ring
The 1,2,3-triazole core is reactive due to its electron-deficient nature and ability to engage in π–π stacking and hydrogen bonding . These interactions enhance its stability and influence its reactivity in biological systems.
Ester Group (Carboxylate)
The methyl ester can undergo hydrolysis or reduction under specific conditions. For example, sodium borohydride (NaBH₄) selectively reduces ester groups in triazole diesters, as observed in related compounds .
Regioselective Reduction Example :
| Reaction | Reagent | Outcome |
|---|---|---|
| Reduction of C(5) ester | NaBH₄ | Selective formation of C(4) ester |
Cyclohexyl Group
The (1R,2S)-2-aminocyclohexyl moiety introduces stereoselectivity and hydrogen-bonding capacity . This group may participate in nucleophilic substitution or act as a chiral auxiliary in further reactions .
Structural Interactions and Stability
The compound’s stability is influenced by:
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Hydrogen bonding : Interactions between the cyclohexyl amine and ester oxygen atoms .
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π–π stacking : Stabilization via aromatic interactions with adjacent triazole rings .
Crystallographic Data :
| Property | Value | Source |
|---|---|---|
| Triazole ring planarity | Maximum deviation: 0.043 Å (excluding methyl H atoms) | |
| Inter-triazole centroid distance | 3.685–3.697 Å (π–π stacking) |
Comparative Analysis with Related Triazoles
Experimental Techniques for Reaction Characterization
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NMR spectroscopy : Used to confirm regioselectivity in ester reductions .
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X-ray crystallography : Validates triazole ring geometry and intermolecular interactions .
-
Mass spectrometry : Identifies reaction products and isomers .
This compound’s reactivity is a balance of its triazole core’s electronic properties, ester functionality, and chiral cyclohexyl group. Its synthesis and stability are well-supported by established triazole chemistry, with structural characterization confirming key interactions .
Scientific Research Applications
Chemistry
As a building block for synthesizing complex molecules.
Its reactivity allows for the development of novel triazole-based ligands.
Biology
Used in studying enzyme inhibition.
Probes for biochemical assays.
Medicine
Investigated for its role in cancer therapy due to its unique molecular interactions.
Industry
As an intermediate in the production of pharmaceuticals.
Used in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular targets and pathways
The triazole moiety interacts with specific biological targets, often enzymes, leading to inhibition or modulation of activity.
It might also interact with nucleic acids, affecting genetic expression.
The cyclic structure aids in membrane permeability, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
The following table compares key structural and physicochemical properties of the target compound with analogues from the literature:
*Estimated based on formula; †ID from .
Key Observations :
Stereochemical Specificity : The target compound’s (1R,2S) configuration distinguishes it from the racemic (1S,2R) analogue in , which may exhibit divergent binding affinities in biological systems.
Functional Groups : The methyl ester in the target compound contrasts with the carboxylic acid in and the amide in Rufinamide . Esters often act as prodrugs, improving bioavailability compared to acids .
Pharmacological Implications
- GPR88 Agonists : Triazole derivatives in (e.g., compounds 46–49) show activity as GPR88 agonists, suggesting the target compound’s cyclohexylamine group could modulate similar pathways.
Biological Activity
Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a triazole ring and a cyclohexyl group, contributing to its biological interactions. The triazole moiety is known for participating in various biological processes due to its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets.
Molecular Formula : C10H17ClN4O2
Molar Mass : 260.72 g/mol
Biological Activities
Research indicates that triazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazoles are often investigated for their ability to inhibit bacterial growth and fungal infections.
- Antiviral Properties : Some derivatives have shown promise against viral pathogens.
- Anticancer Effects : Certain triazole compounds have demonstrated antiproliferative activity against cancer cell lines.
Table 1: Comparative Biological Activities of Related Triazole Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 1-(4-chlorophenyl)-5-(N-methylamino)-1H-1,2,3-triazole | Triazole with aromatic substitution | Antimicrobial |
| 5-Amino-1H-1,2,3-triazole | Simple amine substitution on triazole | Antiviral |
| 4-Carboxyphenyltriazole | Carboxylic acid substitution | Anticancer |
| Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride | Triazole with cyclohexyl group | Potentially diverse bioactivity |
The specific mechanisms by which Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its biological effects are still under investigation. However, studies suggest that it may interact with various enzymes and receptors involved in disease pathways. Such interactions can be characterized through techniques like:
- Binding Affinity Studies : Evaluating how well the compound binds to target proteins.
- In vitro Assays : Testing the efficacy against cultured cell lines.
Case Studies and Research Findings
Recent studies have explored the biological activity of related triazoles. For instance:
- A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides reported significant antiproliferative activity against leukemia cell lines . These findings underscore the potential of triazole derivatives in cancer therapy.
- Another investigation into triazole-based compounds demonstrated low cytotoxicity while exhibiting promising antimalarial activity against Plasmodium species . This highlights the versatility of triazoles in addressing various health challenges.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition between an azide and alkyne, leveraging copper-catalyzed click chemistry. For example, analogous triazole derivatives have been prepared using ruthenium catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) under reflux in toluene for 24 hours, followed by purification via silica gel chromatography . Key parameters to optimize include catalyst loading (e.g., 5 mol%), solvent polarity, and stoichiometry of reactants. Characterization should involve NMR (¹H/¹³C), HPLC for purity, and X-ray crystallography to confirm stereochemistry .
Q. How should researchers validate the stereochemical configuration of the (1R,2S)-2-aminocyclohexyl moiety in this compound?
- Methodological Answer : Use chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with known standards. For absolute configuration determination, single-crystal X-ray diffraction is definitive. Computational methods (e.g., density functional theory, DFT) can predict vibrational circular dichroism (VCD) spectra to correlate with experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard statements (H319: Causes serious eye irritation; H335: May cause respiratory irritation). Use fume hoods, nitrile gloves, and safety goggles. In case of inhalation, move to fresh air and administer oxygen if necessary. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry tools be applied to predict the reactivity of the triazole-carboxylate moiety in nucleophilic or electrophilic reactions?
- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (FMOs). The triazole ring’s electron-deficient nature (LUMO localization) suggests susceptibility to nucleophilic attack at the C4 position. Molecular dynamics (MD) simulations can model solvent effects on reaction pathways. Validate predictions experimentally via kinetic studies under varied pH and solvent conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic stereochemistry in the cyclohexylamine group?
- Methodological Answer : Perform variable-temperature (VT) NMR to identify coalescence temperatures, which indicate conformational exchange. For example, broadening of cyclohexyl proton signals at low temperatures (e.g., -40°C) may suggest chair-flip interconversion. Use 2D NOESY to confirm spatial proximity of substituents in the dominant conformation .
Q. How can researchers design experiments to assess the compound’s potential as a protease inhibitor, focusing on binding affinity and selectivity?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) against target proteases (e.g., thrombin or trypsin). Molecular docking (AutoDock Vina, Schrödinger Suite) identifies key interactions (e.g., hydrogen bonding with the carboxylate group). Validate selectivity via competitive assays with structurally related enzymes .
Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers during scale-up synthesis?
- Methodological Answer : Employ simulated moving bed (SMB) chromatography for continuous separation. Alternatively, use crystallization-induced diastereomer resolution by introducing a chiral counterion (e.g., L-tartaric acid). Membrane-based separations (e.g., nanofiltration) can isolate isomers based on size and charge differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
